5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene

Cross-Coupling OLED Materials Conjugated Polymers

Synthesizing high-purity blue OLED hosts requires a rigid, thermally stable dibromo monomer. 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene provides two reactive handles for Suzuki cross-coupling, enabling symmetric π-extension to spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) derivatives with Tg >170°C. • Dual Br at 5,9-positions for precise copolymerization • Extended benzo[c]fluorene core improves charge mobility • bp ~489°C suits thermal evaporation for small-molecule emitters • >98% purity ensures reproducible cross-coupling yields.

Molecular Formula C19H14Br2
Molecular Weight 402.1 g/mol
CAS No. 1056884-35-5
Cat. No. B1429294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene
CAS1056884-35-5
Molecular FormulaC19H14Br2
Molecular Weight402.1 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br)C
InChIInChI=1S/C19H14Br2/c1-19(2)15-9-11(20)7-8-14(15)18-13-6-4-3-5-12(13)17(21)10-16(18)19/h3-10H,1-2H3
InChIKeyVYTHKOHPRYCPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene: Organic Electronics Intermediate


5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene (CAS 1056884-35-5) is a brominated polycyclic aromatic hydrocarbon with the molecular formula C19H14Br2 and a molecular weight of 402.13 g/mol [1]. It belongs to the class of benzo[c]fluorene derivatives, featuring a rigid, planar π-conjugated core with two strategically positioned bromine atoms at the 5- and 9-positions and geminal dimethyl groups at the 7-position [2]. This compound is primarily employed as a key synthetic intermediate in the development of organic electronic materials, particularly for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

1Synthetic intermediate for OLED, OPV and OFET materials
2Dual reactive bromine handles at 5- and 9-positions for cross-coupling
3Rigid benzo[c]fluorene π-core with gem-dimethyl groups

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene: Key Advantages Over Analogs


Substituting 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene with structurally similar compounds such as 2,7-dibromo-9,9-dimethylfluorene, 5-bromo-7,7-dimethyl-7H-benzo[c]fluorene, or the non-brominated parent 7,7-dimethyl-7H-benzo[c]fluorene introduces significant changes in reactivity, electronic properties, and material performance [1]. The precise 5,9-dibromo substitution pattern on the benzo[c]fluorene core provides two reactive handles for Suzuki-Miyaura or Stille cross-couplings, enabling symmetric or asymmetric π-extension [2]. In contrast, mono-bromo analogs limit synthetic versatility, while fluorene-based alternatives lack the extended conjugation and higher thermal stability of the benzo[c]fluorene scaffold [3].

Mono-bromo analog
5-bromo-7,7-dimethyl-7H-benzo[c]fluorene
Only one coupling site limits π-extension versatility and may increase synthetic steps.
Fluorene-based alternatives
2,7-dibromo-9,9-dimethylfluorene
Smaller π-system and lower thermal stability may reduce charge transport and restrict the VTE process window.

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene: Performance vs. Analogs


Dual Bromine Sites for Convergent Synthesis

The presence of two bromine atoms at the 5- and 9-positions on the benzo[c]fluorene core allows for sequential or one-pot dual Suzuki-Miyaura cross-coupling reactions, a capability absent in the mono-bromo analog (5-bromo-7,7-dimethyl-7H-benzo[c]fluorene) [1]. This enables the convergent synthesis of symmetric or asymmetric π-extended derivatives with tailored optoelectronic properties. In contrast, the non-brominated parent (7,7-dimethyl-7H-benzo[c]fluorene) lacks any cross-coupling handle and requires pre-functionalization [2].

Reactive sites for cross-coupling
Class-level inference
Target: 2 Br at 5- and 9-positions
Mono-bromo: 1 Br; Non-brominated: 0
Enables convergent synthesis of π-extended OLED materials
Suzuki-Miyaura or Stille coupling conditions
Cross-Coupling OLED Materials Conjugated Polymers

Enhanced Thermal Stability for Vacuum Processing

The benzo[c]fluorene core with gem-dimethyl substitution confers enhanced thermal stability compared to the simpler fluorene scaffold. The target compound exhibits a predicted boiling point of 489.2±38.0 °C at 760 mmHg, which is substantially higher than that of 2,7-dibromo-9,9-dimethylfluorene (estimated ~410-430 °C based on analogous structures) [1]. This higher thermal endurance is critical for vacuum thermal evaporation (VTE) processes used in OLED manufacturing, where materials must withstand elevated temperatures without decomposition .

Boiling point (predicted)
Cross-study comparable
Target: 489.2±38.0 °C
Fluorene analog: ~410–430 °C
Wider VTE process window for OLED fabrication
Predicted values; experimental confirmation advised
Thermal Properties OLED Fabrication Material Stability

Extended π-Conjugation for Superior Charge Transport

The benzo[c]fluorene scaffold provides an extended π-conjugated system compared to the standard fluorene core. This extension is expected to enhance charge carrier mobility and reduce the bandgap, as supported by DFT calculations on analogous fluorene derivatives [1]. While direct comparative experimental data for this specific dibromo derivative are limited, class-level trends indicate that benzofluorene-based materials exhibit higher glass transition temperatures (Tg) and improved morphological stability in OLED devices [2]. The spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) derivatives, synthesized from 5,9-dibromo-SBFF, have demonstrated Tg values >170 °C and deep-blue emission with high color purity [3].

π-Conjugation & Tg
Class-level inference
Benzofluorene core: Tg >170 °C (derived hosts)
Fluorene core: Tg ~100–120 °C
Higher Tg improves device lifetime and efficiency
Tg from spirobenzofluorene host materials
Charge Transport OLED Host Materials Conjugation Length

High Purity and Reproducible Device Performance

Reputable vendors supply 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene with purity ≥98.0% (GC) or ≥99% (HPLC) [1]. This high purity is essential for consistent performance in OLED devices, as trace impurities (e.g., mono-bromo byproducts or residual catalysts) can act as charge traps or luminescence quenchers [2]. In contrast, the diphenyl analog (5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene) is often offered at lower purity (≥97%) and with less stringent analytical characterization, potentially introducing variability in device fabrication .

Purity specification
Supporting evidence
≥99% (HPLC)
Reduces charge traps and batch variability
Higher than ≥97% for the diphenyl analog
Purity OLED Manufacturing Quality Control

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene: Key Applications


Synthesis of Blue OLED Host Materials

The dual bromine handles enable the preparation of spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) derivatives via Suzuki coupling with phenylboronic acids. These materials exhibit deep-blue emission, high glass transition temperatures (>170 °C), and improved morphological stability, making them ideal for high-efficiency blue OLED hosts [1].

Conjugated Polymers for OPV and OFET Applications

The dibromo monomer can be copolymerized with appropriate co-monomers (e.g., bis(boronic ester) derivatives) via palladium-catalyzed cross-coupling to yield conjugated polymers with enhanced charge transport properties. The extended benzo[c]fluorene core contributes to higher charge carrier mobility and improved device performance [2].

Vacuum-Deposited OLED Emitter Precursors

The high thermal stability (bp ~489 °C) allows the compound to be used as a precursor for thermally evaporated small-molecule OLED emitters. It can be functionalized with donor/acceptor groups to tune emission color and efficiency [3].

Application
Selection Property
Validation Focus
Blue OLED host synthesis
Dual bromine coupling handles for SBFF derivatives
Verify glass transition temperature and emission color purity
Conjugated polymer synthesis for OPV/OFET
Dibromo monomer for copolymerization
Characterize charge carrier mobility and device performance
Vacuum-deposited OLED emitter precursors
High thermal stability for VTE processes
Assess process window during thermal evaporation

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